molecular formula C12H17N3O2 B1298130 1-Methyl-4-(4-nitrobenzyl)piperazine CAS No. 70261-81-3

1-Methyl-4-(4-nitrobenzyl)piperazine

Cat. No.: B1298130
CAS No.: 70261-81-3
M. Wt: 235.28 g/mol
InChI Key: TZZWNVPIAQKNTG-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrobenzyl)piperazine (M4NBP) is an organic compound that is used in scientific research and laboratory experiments. It is a member of the piperazine family of compounds, and is often referred to as a “piperazine-derivative”. M4NBP is a versatile compound, and has been used in a variety of applications, including drug delivery systems, radiolabeling, and as a substrate for enzyme assays.

Scientific Research Applications

Crystal Structure Analysis

The molecular and crystal structure of derivatives of piperazine, similar to 1-Methyl-4-(4-nitrobenzyl)piperazine, has been analyzed to understand their conformations and interactions. For example, Kavitha et al. (2013) studied a compound with a slightly distorted chair conformation in the piperazine ring, which showed weak interactions linking molecules into dimers (Kavitha et al., 2013).

Biological Evaluation and Docking Analysis

Piperazine derivatives have been synthesized and evaluated for their biological activity. Penjisevic et al. (2016) synthesized novel substituted piperidines and (2-methoxyphenyl)piperazines, one of which showed high affinity for the dopamine D2 receptor. This study included docking analysis to establish structure-activity relationships (Penjisevic et al., 2016).

Anti-Malarial Activity

Certain piperazine derivatives have shown anti-malarial activity. Cunico et al. (2009) reported on the crystal structures and biological studies of active and non-active arylmethyl piperazine derivatives, highlighting the importance of specific substituents for generating activity (Cunico et al., 2009).

Safety and Hazards

The safety information for 1-Methyl-4-(4-nitrobenzyl)piperazine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(4-nitrobenzyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth and differentiation . Additionally, it can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness. Studies have shown that this compound remains stable under specific storage conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and effectiveness of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound may be transported across cell membranes by specific transporter proteins, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

1-methyl-4-[(4-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZWNVPIAQKNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350386
Record name 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70261-81-3
Record name 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. cooled solution of 4-nitrobenzaldehyde in DCM (40 mL) was added Na(OAc)3BH (10.526 gm, 49.66 mmol) and the reacton was stirred for 10 min. To the reaction mixture was added N-methylpiperazine (9.93 g, 99.3 mmol) under nitrogen atmosphere and the reaction mixture was continued stirring at room temperature for 4 h. The progress of the reaction was monitored by TLC and upon completion of the reaction, the mixture was partitioned between DCM (20 mL) and water (15 mL) and the organic layer was separated, washed with water (2×15 mL), dried over sodium sulphate, filtered and the solvent was removed under reduced pressure to give crude residue. Washing with ether gave 1-methyl-4-(4-nitrobenzyl)piperazine (4 g). 1H NMR (CDCl3, 200 MHz) δ: 8.19 (2H, d, J=8.4 Hz), 7.53 (2H, d, J=8.4 Hz), 3.59 (2H, s), 2.47 (8H, bm), 2.29 (3H, s); m/e=236 (M+1).
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0 (± 1) mol
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40 mL
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10.526 g
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9.93 g
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Synthesis routes and methods II

Procedure details

p-Nitrobenzaldehyde (2.50 g, 16.5 mmol) and piperazine, 1-methyl- (3.31 g, 33.1 mmol) were dissolved in Acetic acid (2.0 mL, 35 mmol) and Methylene chloride (100 mL, 2000 mmol) and the solution was allowed to stir at room temperature for approximately 15 minutes. Sodium triacetoxyborohydride (5.26 g, 24.8 mmol) was then added and the reaction was allowed to stir overnight. The reaction mixture was poured over saturated sodium bicarbonate and organics were extracted with dichloromethane. Combined extracts were then dried over sodium sulfate, filtered and reduced. The crude reaction mixture was then purified by Isco flash column chromatography (hexanes/ethyl acetate eluent). Combined fractions were reduced and dried under vacuum to afford 3.77 g of 1-Methyl-4-(4-nitro-benzyl)-piperazine. (M+H)=236.6.
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2.5 g
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2 mL
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100 mL
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5.26 g
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Synthesis routes and methods III

Procedure details

To a solution of p-nitrobenzyl chloride (5.2 g, 10mM) and 3.2 g of triethylamine in 30 ml of ethylene glycol is added a solution of N-methylpiperazine (3 g, 30 mM) in 20 ml of ethylene glycol. After complete addition, the resulting solution is heated to 80° C. under nitrogen for 30 minutes. The reaction mixture is quenched into aqueous 10% sodium carbonate solution and extracted with methylene chloride. The methylene chloride solution is washed with water, saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to give 4.15 g (59%) of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine.
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5.2 g
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3.2 g
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3 g
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30 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

Monomethylpiperazine (15 mL) and tetrahydrofuran (60 mL) were placed in a 200 mL eggplant shaped flask, and a solution of 4-nitrobenzylchloride (8.58 g, 50 mmol) in tetrahydrofuran was added dropwise to the mixture at room temperature while stirring. After finishing the instillation, the mixture was stirred at room temperature for 24 hours. The reaction mixture was mixed with distilled water, and the precipitated solids were collected by filtration and dried under reduced pressure to obtain the title compound (5.9 g, 50%).
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15 mL
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8.58 g
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60 mL
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50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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